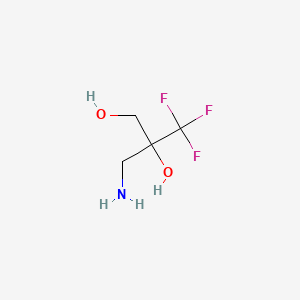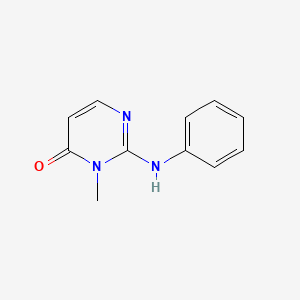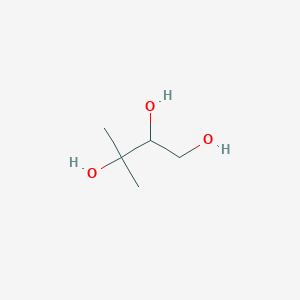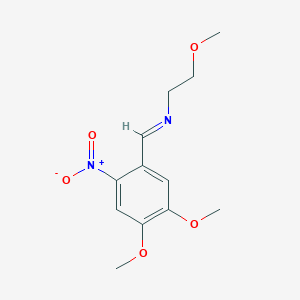
4-cyclopropyl-7-methoxynaphthalen-1-amine
Vue d'ensemble
Description
4-cyclopropyl-7-methoxynaphthalen-1-amine is an organic compound belonging to the naphthalene family This compound is characterized by the presence of an amino group at the first position, a cyclopropyl group at the fourth position, and a methoxy group at the seventh position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-7-methoxynaphthalen-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the naphthalene ring.
Reduction: Conversion of the nitro group to an amino group.
Cyclopropylation: Addition of a cyclopropyl group to the naphthalene ring.
Methoxylation: Introduction of a methoxy group to the naphthalene ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 4-cyclopropyl-7-methoxynaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may yield halogenated or other substituted derivatives.
Applications De Recherche Scientifique
4-cyclopropyl-7-methoxynaphthalen-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-cyclopropyl-7-methoxynaphthalen-1-amine involves its interaction with specific molecular targets and pathways The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl and methoxy groups can influence the compound’s binding affinity and specificity
Comparaison Avec Des Composés Similaires
1-Amino-4-cyclopropyl-7-hydroxynaphthalene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-Amino-4-cyclopropyl-7-ethoxynaphthalene: Similar structure but with an ethoxy group instead of a methoxy group.
1-Amino-4-cyclopropyl-7-fluoronaphthalene: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness: 4-cyclopropyl-7-methoxynaphthalen-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the amino, cyclopropyl, and methoxy groups provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
4-cyclopropyl-7-methoxynaphthalen-1-amine |
InChI |
InChI=1S/C14H15NO/c1-16-10-4-5-12-11(9-2-3-9)6-7-14(15)13(12)8-10/h4-9H,2-3,15H2,1H3 |
Clé InChI |
IKJHFDOLLUVLEB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CC(=C2C=C1)C3CC3)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Phenyl [(4-tert-butylphenyl)methyl]carbamate](/img/structure/B8564316.png)






![[2-(7-methoxy-1H-benzoimidazol-2-yl)-ethyl]-methyl-amine](/img/structure/B8564370.png)

